Ditosylmethane

描述

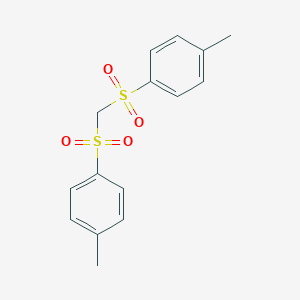

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXYWLRAKCDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298354 | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15310-28-8 | |

| Record name | 15310-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Ditosylmethane and Its Derivatives

Established Synthetic Pathways to Ditosylmethane

The conventional synthesis of this compound involves the reaction of a dihalomethane, such as diiodomethane (B129776) or dibromomethane, with a tosylate salt. A common method utilizes diiodomethane and silver p-toluenesulfonate in anhydrous acetonitrile (B52724). The mixture is refluxed for an extended period, typically around 16 hours, to yield this compound as a white crystalline solid. google.comchemicalbook.com The product is then purified using silica (B1680970) gel column chromatography. google.com Modifications to this method have been reported, demonstrating its adaptability. chemicalbook.com Another approach involves the reaction of dibromodifluoromethane (B1204443) with silver tosylate to produce the corresponding ditosylate. google.com

This compound as a Key Precursor in Radiolabeling Strategies

This compound has emerged as a critical precursor in the synthesis of various [¹⁸F]-labeled compounds for PET imaging. Its structure allows for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) to create valuable radiotracers.

Synthesis of [¹⁸F]Fluoromethyl Tosylate from this compound

[¹⁸F]Fluoromethyl tosylate serves as a valuable [¹⁸F]fluoromethylating agent for a variety of molecules. Its synthesis from this compound has been a subject of significant research to optimize reaction conditions and yields. The process generally involves the nucleophilic substitution of one of the tosylate groups in this compound with [¹⁸F]fluoride. researchgate.net

Initial studies reported that the reaction of bis(tosyloxy)methane with [¹⁸F]fluoride produced [¹⁸F]fluoromethyl tosylate along with [¹⁸F]tosyl fluoride (B91410), with yields of the desired product typically ranging from 25–40%. researchgate.net A significant improvement was achieved by the addition of a small amount of water to the reaction mixture, which increased the decay-corrected yield of [¹⁸F]fluoromethyl tosylate to 71±6%. researchgate.net The product can be conveniently purified by alumina (B75360) chromatography. researchgate.net

Further research has focused on automating the synthesis of deuterated [¹⁸F]fluoromethyl tosylate (d₂-[¹⁸F]FMT) using commercially available synthesis modules. uni-mainz.de Automated procedures have been developed on platforms like the GE TRACERlab FX F-N, shortening the total synthesis time to 50 minutes and achieving radiochemical yields of about 50% with high radiochemical purity (>98%). uni-mainz.de Optimal manual synthesis conditions for d₂-[¹⁸F]FMT were found to be heating bis(tosyloxy)-[di-deutero]methane with [¹⁸F]TBAF complex in a mixture of acetonitrile and tert-butanol (B103910) at 85°C for 10 minutes, resulting in a radiochemical yield of 46±6%. uni-mainz.de

Automated Radiosynthesis of [¹⁸F]Fluorocholine Utilizing this compound Intermediates

[¹⁸F]Fluorocholine ([¹⁸F]FCH) is a significant PET tracer, and its synthesis often utilizes this compound as a starting material. The synthesis is typically performed in an automated fashion using a chemical process control unit. nih.govsnmjournals.orgnih.govnih.govsnmjournals.org The process involves two main steps: the fluorination of this compound with [¹⁸F]fluoride to generate an [¹⁸F]fluorotosylmethane intermediate, followed by the alkylation of dimethylethanolamine (DMAE) with this intermediate. nih.govsnmjournals.orgnih.govnih.govsnmjournals.org

A novel, fully automated one-pot liquid-phase method has been developed for the preparation of [¹⁸F]FCH. researchgate.netnih.goviaea.orgnih.gov In this method, this compound is first fluorinated to produce [¹⁸F]fluoromethyl tosylate in situ. researchgate.netnih.govnih.gov Subsequently, DMAE is added to the reaction mixture, which is then heated to produce [¹⁸F]FCH. researchgate.netnih.govnih.gov This one-pot approach simplifies the synthesis process and can be adapted to various commercial synthesis modules like the GE TRACERlab FXFN. researchgate.netnih.govnih.gov

The reaction conditions for the one-pot synthesis typically involve heating a solution of this compound in acetonitrile and a small amount of water with dried [¹⁸F]fluoride at 120°C for 10 minutes to generate [¹⁸F]fluoromethyl tosylate. researchgate.netnih.gov After cooling, DMAE is added, and the mixture is heated again at 120°C for another 10 minutes to form [¹⁸F]FCH. researchgate.netnih.gov The final product is purified using solid-phase extraction cartridges. nih.govnih.gov This automated, one-pot method has been shown to produce [¹⁸F]FCH with low levels of residual DMAE, making it suitable for clinical use. nih.govnih.gov

| Synthesis Parameter | Value |

| Precursor | This compound |

| Intermediate | [¹⁸F]Fluoromethyl tosylate |

| Reagent | Dimethylethanolamine (DMAE) |

| Method | Automated one-pot synthesis |

| Synthesis Time | ~1.25 hours |

| Non-decay corrected yield | ~7% |

| Radiochemical Purity | >99% |

Radiochemical Synthesis of [¹⁸F]FMPEP-d₂ via this compound Derivatives

[¹⁸F]FMPEP-d₂, a PET radiotracer for imaging the cannabinoid receptor type-1 (CB1), can be synthesized using a deuterated derivative of this compound, this compound-d₂. igtximno.casnmjournals.orgnih.gov A simplified and automated one-pot, two-step synthesis has been developed for this purpose. nih.govresearchgate.net

The automated synthesis is performed on a commercial synthesis module, such as the GE Tracerlab FXN or Synthra RNplus. snmjournals.orgnih.gove-century.us The process involves the reaction of [¹⁸F]fluoride with this compound-d₂ and the precursor PPEP in acetonitrile at 80°C for 10 minutes. igtximno.ca This novel one-pot Sₙ2 reaction has been successfully automated and provides [¹⁸F]FMPEP-d₂ with good radiochemical yields and purity. snmjournals.org

The synthesis on a Synthra RNplus research module takes approximately 70 minutes from the end of bombardment (EOB) and yields the product with excellent radiochemical and chemical purity, meeting the criteria for clinical use. nih.gove-century.us

| Synthesis Parameter | Value |

| Precursor | This compound-d₂ |

| Co-reagent | PPEP |

| Method | Automated one-pot Sₙ2 reaction |

| Synthesis Time | ~70 minutes |

| Decay-corrected Radiochemical Yield | 7±2% to 8±1% |

| Radiochemical Purity | >95% |

Production of Other [¹⁸F]-Labeled Tracers from this compound Precursors

The utility of [¹⁸F]fluoromethyl tosylate, derived from this compound, extends to the synthesis of other important [¹⁸F]-labeled tracers. For instance, it has been used to produce [¹⁸F]fluticasone propionate (B1217596) in improved yields compared to other methods. researchgate.net The reaction involves the [¹⁸F]fluoromethylation of the des-fluoromethyl fluticasone (B1203827) propionate thioacid precursor. researchgate.net Additionally, the synthesis of [¹⁸F]choline, [¹⁸F]fluoromethionine, and N-([¹⁸F]fluoromethyl)spiperone has been explored through the reaction of [¹⁸F]fluoromethyl tosylate with their respective precursors. researchgate.net

Novel Synthetic Approaches and One-Pot Reactions Involving this compound

Recent advancements in synthetic chemistry have led to the development of novel one-pot reactions involving this compound and its derivatives, primarily focused on streamlining the synthesis of radiolabeled compounds.

A notable example is the one-pot synthesis of (E)-β-aryl vinyl halides from benzyl (B1604629) bromides and dihalomethanes. organic-chemistry.org While not directly involving this compound, this method of homologation followed by stereoselective elimination showcases the trend towards more efficient one-pot procedures in organic synthesis. organic-chemistry.org

The development of a one-pot, liquid-phase synthesis of [¹⁸F]fluoromethylcholine ([¹⁸F]FCH) is a prime example of a novel approach directly utilizing this compound. nih.goviaea.orgnih.gov This method, which involves the in situ generation of [¹⁸F]fluoromethyl tosylate, significantly simplifies the production of this important PET tracer. researchgate.netnih.govnih.gov

Asymmetric Synthesis Incorporating this compound Building Blocks

The application of this compound and its derivatives as building blocks in asymmetric synthesis is a sophisticated strategy to introduce chirality and construct complex stereodefined molecules. While this compound itself is achiral, its synthetic analogs, particularly chiral bis(sulfoxides), serve as powerful tools for stereoselective transformations. These reagents act as chiral synthons, enabling the creation of new stereocenters with a high degree of control over the spatial arrangement of atoms.

Research in this area has prominently featured the use of C2-symmetric bis(sulfoxides), such as (S,S)-bis(p-tolylsulfinyl)methane, as a chiral equivalent of a methylene (B1212753) dianion. thieme-connect.comresearchgate.net These compounds can be deprotonated to form a nucleophilic carbanion that subsequently engages in various reactions with electrophiles, leading to products with high diastereoselectivity. thieme-connect.comresearchgate.net

One of the notable applications is in the Knoevenagel-type condensation with aldehydes. The reaction of the lithium salt of (S,S)-bis(p-tolylsulfinyl)methane with aromatic aldehydes proceeds with high diastereoselectivity. researchgate.net This methodology has been extended to α,β-unsaturated aldehydes, which, instead of undergoing the expected Michael addition, yield elimination products to form 4-substituted (E,E)-(S,S)-1,1-bis(p-tolylsulfinyl)-1,3-butadienes in a single step. researchgate.net This transformation provides a direct route to chiral dienes, which are valuable precursors in cycloaddition reactions.

The condensation of the lithium anion of (S,S)-bis(p-tolylsulfinyl)methane with cinnamaldehyde, for example, furnishes a bis-sulfoxide dienyl derivative. researchgate.net This product is a noteworthy 1,4-Michael acceptor, capable of participating in highly diastereoselective vinylcyclopropyl adduct formation. researchgate.net Interestingly, the stereochemical outcome can be reversed by employing a methylcopper reagent, which operates through a chelating mode of reactivity, leading to an enantiopure β,γ-unsaturated methyl ester. researchgate.net

Furthermore, chiral bis(sulfoxides) derived from this compound analogs are instrumental in the synthesis of chiral ketene (B1206846) equivalents. rsc.orgrsc.orgbristol.ac.uk These ketene equivalents undergo highly diastereoselective Diels-Alder reactions with a variety of dienes. rsc.orgrsc.org For instance, a chiral ketene equivalent prepared from a cyclic dithioacetal dioxide demonstrates high selectivity in cycloadditions with dienes like cyclopentadiene (B3395910) and furan. rsc.orgrsc.org The resulting cycloadducts can be readily deprotected to unveil the corresponding carbonyl group, providing access to enantiomerically enriched cyclic ketones. rsc.org

The following tables summarize key research findings in the asymmetric application of this compound-related building blocks.

Table 1: Diastereoselective Reactions of (S,S)-bis(p-tolylsulfinyl)methane with Aldehydes

| Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Aromatic Aldehydes | Chiral Alcohols | High | Not specified | researchgate.net |

| α,β-Unsaturated Aldehydes | 4-substituted (E,E)-(S,S)-1,1-bis(p-tolylsulfinyl)-1,3-butadienes | Only elimination products | Not specified | researchgate.net |

| Cinnamaldehyde | bis-sulfoxide dienyl derivative | Not specified | Not specified | researchgate.net |

Table 2: Asymmetric Cycloaddition Reactions of Chiral Ketene Equivalents

| Ketene Equivalent | Diene | Selectivity | Reference |

| trans-2-methylene-1,3-dithiolane 1,3-dioxide | Cyclopentadiene | >97:3 | rsc.orgrsc.org |

| trans-2-methylene-1,3-dithiolane 1,3-dioxide | Furan | >97:3 | rsc.orgrsc.org |

| trans-2-methylene-1,3-dithiolane 1,3-dioxide | 1-Methoxybutadiene | >97:3 | rsc.org |

| trans-2-methylene-1,3-dithiolane 1,3-dioxide | Cyclohexa-1,3-diene | 90:10 | rsc.orgrsc.org |

| (S,S)-1,1-bis(p-tolylsulfinyl)ethene | Cyclopentadiene | 4:1 | bristol.ac.uk |

Mechanistic Insights into Ditosylmethane Reactivity

Detailed Investigations of Nucleophilic Substitution (SN2) Reactions Involving Ditosylmethane

This compound serves as a key substrate in various bimolecular nucleophilic substitution (SN2) reactions, primarily due to the presence of two excellent tosylate leaving groups. The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs. libretexts.orgwikipedia.org This reaction's rate is dependent on the concentrations of both the nucleophile and the substrate. wikipedia.orgyoutube.com

A prominent application of this compound's reactivity is in the field of radiochemistry, specifically for the synthesis of 18F-labeled radiopharmaceuticals. In a typical reaction, this compound is subjected to nucleophilic attack by the [¹⁸F]fluoride ion. nih.gov The fluoride (B91410) ion acts as the nucleophile, attacking the central methylene (B1212753) carbon and displacing one of the tosylate groups to form [¹⁸F]fluoromethyl tosylate ([¹⁸F]FCH₂OTs). acs.orgresearchgate.net This process exemplifies a classic SN2 reaction, characterized by the backside attack of the nucleophile, which leads to an inversion of the stereochemical configuration if the carbon center were chiral. libretexts.org

The initial fluorination is often the first step in a one-pot synthesis. For instance, in the preparation of [¹⁸F]fluorocholine ([¹⁸F]FCH), the in situ generated [¹⁸F]fluoromethyl tosylate is subsequently reacted with a second nucleophile, dimethylaminoethanol (B1669961) (DMAE). acs.orgresearchgate.net The DMAE attacks the fluoromethyl group, displacing the second tosylate group to yield the final product. acs.orgresearchgate.net This sequential substitution highlights the utility of this compound as a methylene synthon with two activatable leaving groups.

Detailed studies have optimized the conditions for these SN2 reactions to achieve reliable radiochemical yields. The choice of solvent and temperature is critical; polar aprotic solvents like acetonitrile (B52724) are commonly used to solvate the nucleophile without hindering its reactivity. nih.goviaea.org

| Reactants | Solvent | Temperature | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| This compound, [18F]Fluoride | Acetonitrile (MeCN), Water | 120°C | 10 min | [18F]Fluoromethyl tosylate | iaea.org |

| This compound, [18F]Fluoride, then DMAE | Acetonitrile (MeCN) | 120°C | 10 min | [18F]Fluorocholine | acs.orgresearchgate.net |

| This compound-d2, [18F]Fluoride, then PPEP | Not Specified | Not Specified | 70 min (total) | [18F]FMPEP-d2 | snmjournals.org |

Exploration of Reaction Pathways and Transition States in this compound Transformations

The reaction pathways involving this compound are fundamentally guided by the principles of nucleophilic substitution. As an SN2 reaction, the transformation of this compound proceeds along a specific reaction coordinate without the formation of a stable intermediate. libretexts.org The entire process is concerted. wikipedia.org

The pathway begins with the approach of the nucleophile (e.g., [¹⁸F]fluoride) to the electrophilic methylene carbon of this compound. The reaction progresses through a high-energy transition state, which represents the energy maximum along the reaction pathway. solubilityofthings.com In this transition state, the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing tosylate leaving group. wikipedia.org The geometry at the carbon atom is approximately sp²-hybridized and planar with the three non-reacting substituents. libretexts.orgwikipedia.org

For a reaction to proceed, the reactants must possess sufficient energy to overcome this activation energy barrier (Ea). solubilityofthings.com The structure of the transition state is the key determinant of the reaction rate. solubilityofthings.com Computational methods, such as frequency analysis and Intrinsic Reaction Coordinate (IRC) calculations, are used to locate and verify these transition state structures on a potential energy surface, confirming they connect the reactants and products. github.ioias.ac.in A valid transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (i.e., the breaking of the C-OTs bond and the formation of the C-Nu bond). github.io

Pathway Step 1: CH₂(OTs)₂ + [¹⁸F]F⁻ → [TS₁]‡ → [¹⁸F]FCH₂OTs + TsO⁻

Pathway Step 2: [¹⁸F]FCH₂OTs + DMAE → [TS₂]‡ → [¹⁸F]FCH₂-N(CH₃)₂CH₂CH₂OH + TsO⁻

Each step has its own characteristic transition state and activation energy. The ability to perform these reactions sequentially in a "one-pot" synthesis demonstrates an efficient reaction pathway where the product of the first substitution serves directly as the substrate for the second. researchgate.netsnmjournals.org

Role of Leaving Groups in this compound-Mediated Reactions

The reactivity of this compound is critically dependent on the nature of its leaving groups. A leaving group is the molecular fragment that detaches from the substrate, taking a pair of electrons with it. wikipedia.orgtutorchase.com In this compound, the two p-toluenesulfonate (tosylate, TsO⁻) groups serve this function.

The effectiveness of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departure. tutorchase.com Good leaving groups are typically weak bases, meaning their conjugate acids are strong. organic-chemistry.orglibretexts.org The tosylate anion is an exceptionally good leaving group because its negative charge is extensively delocalized through resonance across the sulfonate group and the aromatic ring. organic-chemistry.org This high degree of charge stabilization makes its conjugate acid, p-toluenesulfonic acid (pKa ≈ -2.8), a very strong acid. organic-chemistry.org

The presence of a good leaving group is essential for SN2 reactions because its departure is part of the rate-determining step. wikipedia.orgtutorchase.com A more stable leaving group (a weaker base) will lead to a lower energy transition state and a faster reaction rate. wikipedia.orgnih.gov The lability of the tosylate group significantly lowers the activation energy for nucleophilic attack on the methylene carbon of this compound.

The relative reactivity of common leaving groups often follows the trend: sulfonates > halides > acetates. nih.gov This places tosylate among the most reactive leaving groups used in organic synthesis. nih.gov The structure of this compound, possessing two of these highly effective leaving groups on a single carbon, makes it a potent electrophile for sequential SN2 reactions. After the first nucleophilic substitution, the resulting product, such as [¹⁸F]fluoromethyl tosylate, still contains a tosylate group, allowing it to readily undergo a second substitution reaction. acs.orgresearchgate.net This dual reactivity is a cornerstone of its utility as an alkylating agent.

Ditosylmethane As a Versatile Synthon in Organic Synthesis

Construction of Carbon-Carbon Bonds with Ditosylmethane

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. This compound can participate in C-C bond formation primarily by leveraging the acidity of its methylene (B1212753) protons. The two electron-withdrawing tosyl groups significantly increase the acidity of the CH2 group (pKa ≈ 11 in DMSO), facilitating its deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a soft nucleophile that can react with various electrophiles to create new carbon-carbon bonds.

A key application of this reactivity is the alkylation of the this compound carbanion. This process involves the reaction of the in-situ generated carbanion with alkyl halides. This reaction sequence effectively installs an alkyl group on the central carbon, transforming the methylene bridge into a methine group. While direct examples using this compound are not extensively documented in mainstream literature, the reactivity is well-established for the closely related bis(phenylsulfonyl)methane. In one study, bis(phenylsulfonyl)alkanes, formed via alkylation, undergo dehydrochlorination and double bond migration to yield β,γ-unsaturated bis(phenylsulfonyl)olefins. nih.gov This demonstrates the successful initial C-C bond formation via alkylation of the bis(sulfonyl)methane core.

The general scheme for the alkylation of this compound can be represented as follows:

Scheme 1: Alkylation of this compound

CH₂(SO₂Tol)₂ + Base → [CH(SO₂Tol)₂]⁻ M⁺

[CH(SO₂Tol)₂]⁻ M⁺ + R-X → R-CH(SO₂Tol)₂ + M⁺X⁻

(Where Tol = p-tolyl, R = alkyl group, X = halide)

This reactivity makes this compound a synthetic equivalent of a -CH(R)- synthon. The resulting alkylated products can potentially undergo further transformations. The principle of using sulfone-stabilized carbanions is the foundation of the renowned Julia-Lythgoe and Julia-Kocienski olefinations, which react sulfone carbanions with aldehydes and ketones to form alkenes. alfa-chemistry.comwikipedia.orgorganic-chemistry.org By analogy, the carbanion derived from this compound is expected to react with carbonyl compounds, expanding its utility in C-C bond formation.

Table 1: Representative Alkylation Reaction of a Bis(sulfonyl)methane Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Ref |

| Bis(phenylsulfonyl)methane | 1,2-dichloroethane | K₂CO₃ | DMF | 1-Chloro-2,2-bis(phenylsulfonyl)ethane | 91 | nih.gov |

Role of this compound in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The use of this compound as a direct building block in the synthesis of heterocyclic rings is not a widely reported application. However, its nature as a C1 synthon with two leaving groups or as a nucleophile upon deprotonation suggests its potential in cyclization reactions.

Theoretically, the this compound carbanion could act as a nucleophile in a reaction with a suitable 1,n-dielectrophile to construct a cyclic system. For example, a reaction with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or a 1,3-dihalide, could potentially lead to the formation of five-membered carbocycles or heterocycles, depending on the nature of the electrophile.

Scheme 2: Postulated Synthesis of a Substituted Thiolane Derivative

CH₂(SO₂Tol)₂ + Base → [CH(SO₂Tol)₂]⁻

[CH(SO₂Tol)₂]⁻ + Br-(CH₂)₃-Br → Br-(CH₂)₃-CH(SO₂Tol)₂

Br-(CH₂)₃-CH(SO₂Tol)₂ + Na₂S → Substituted Thiolane

In this hypothetical sequence, initial C-C bond formation via alkylation is followed by an intramolecular nucleophilic substitution to form the heterocyclic ring. While this specific pathway with this compound remains to be explored and validated, similar strategies using other active methylene compounds are common in heterocycle synthesis. organic-chemistry.org The development of such methodologies would represent a novel expansion of the synthetic utility of this compound.

Development of this compound-Derived Reagents for Diverse Organic Transformations

Perhaps the most significant and well-documented application of this compound is its role as a precursor for specialized alkylating agents, particularly in the field of radiochemistry for Positron Emission Tomography (PET). The two tosylate groups are excellent leaving groups, making this compound an ideal substrate for nucleophilic substitution.

A prominent example is the synthesis of [¹⁸F]fluoromethyl tosylate ([¹⁸F]FCH₂OTs). This reaction involves the nucleophilic substitution of one tosylate group on this compound with a radioactive fluoride (B91410) ion ([¹⁸F]F⁻). organic-chemistry.orgucl.ac.uk

Scheme 3: Synthesis of [¹⁸F]Fluoromethyl Tosylate

TsO-CH₂-OTs + [¹⁸F]F⁻ → [¹⁸F]F-CH₂-OTs + TsO⁻

[¹⁸F]Fluoromethyl tosylate is a valuable reagent for the [¹⁸F]fluoromethylation of various nucleophiles (e.g., phenols, thiophenols, and amines), allowing the introduction of the positron-emitting ¹⁸F isotope into molecules for PET imaging studies. ucl.ac.uk

Furthermore, this compound is a key starting material for the synthesis of ¹⁸Ftriphenylphosphonium salts. This is achieved by first synthesizing [¹⁸F]fluoromethyl tosylate, which is then reacted in situ with triphenylphosphine. wikipedia.org

Scheme 4: Synthesis of ¹⁸Ftriphenylphosphonium Salt

TsO-CH₂-OTs + [¹⁸F]F⁻ → [[¹⁸F]F-CH₂-OTs] → + PPh₃ → [[¹⁸F]F-CH₂-PPh₃]⁺ TsO⁻

These phosphonium (B103445) salts are Wittig-type reagents used to introduce the [¹⁸F]fluoromethyl group into complex molecules. The conversion of this compound into these valuable secondary reagents highlights its role as a stable, non-volatile, and easily handled precursor for generating more reactive species.

Table 2: Synthesis of this compound-Derived Radiotracers

| Precursor | Reagent(s) | Product | Reaction Conditions | Yield (%) | Ref |

| This compound | [¹⁸F]F⁻ / K₂CO₃, Kryptofix 2.2.2. | [¹⁸F]Fluoromethyl tosylate | Acetonitrile (B52724), 100-130 °C, 10 min | 20-50 | alfa-chemistry.comucl.ac.uk |

| This compound | 1. [¹⁸F]F⁻, 2. Triphenylphosphine | ¹⁸Ftriphenylphosphonium tosylate | Acetonitrile, heat | Not reported | wikipedia.org |

This compound in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates structural elements from each component. tcichemicals.comnih.gov The application of this compound in MCRs is not well-established in the chemical literature.

However, based on its known reactivity, one could envision its participation in MCRs. The this compound carbanion could, in principle, act as the nucleophilic component in a sequence such as a Mannich-type reaction or a Michael addition-initiated cascade. For example, a hypothetical three-component reaction could involve the this compound carbanion, an aldehyde, and an amine.

Scheme 5: Hypothetical Multicomponent Reaction Involving this compound

[CH(SO₂Tol)₂]⁻ + R-CHO + R'₂NH → R'₂N-CH(R)-CH(SO₂Tol)₂

In this speculative reaction, the carbanion would add to the aldehyde to form an alkoxide, which could then be trapped by an iminium ion formed from the aldehyde and amine. While plausible, the development of such MCRs featuring this compound would require significant investigation to overcome potential competing reactions and to optimize conditions. The exploration of this compound in MCRs remains an open area for synthetic methodology research.

Advanced Analytical Characterization of Ditosylmethane and Its Functionalized Products

Spectroscopic Techniques for Structural Elucidation of Ditosylmethane Derivatives (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural analysis of this compound and its functionalized products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful and commonly utilized techniques in this regard. slu.se

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure at an atomic level. frontiersin.org For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence and connectivity of the various functional groups. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum of a this compound derivative will exhibit characteristic signals for the aromatic protons of the tosyl groups, the methylene (B1212753) protons of the central CH₂ group, and any protons associated with functional groups introduced during derivatization. The chemical shift, integration, and multiplicity of these signals provide a detailed map of the proton environment within the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. rsc.org Each unique carbon atom in the structure will produce a distinct signal, allowing for the confirmation of the carbon framework and the identification of key functional groups.

The integration of both ¹H and ¹³C NMR data allows for a comprehensive structural assignment of this compound derivatives. rsc.org

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound and its derivatives, various ionization techniques can be employed, such as electrospray ionization (ESI) or thermospray ionization, often coupled with a mass analyzer like a quadrupole. epa.govdissolutiontech.com The resulting mass spectrum will show the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule, as well as fragmentation patterns that can provide further structural information. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound.

The complementary nature of NMR and MS makes their combined use a robust strategy for the unambiguous structural elucidation of novel this compound derivatives. frontiersin.orgnih.govnih.gov

Illustrative Spectroscopic Data for a Hypothetical Functionalized this compound Derivative:

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ 7.8-7.3 (m, 8H), δ 4.5 (s, 2H), δ 3.8 (t, 2H), δ 2.4 (s, 6H), δ 1.9 (m, 2H) | Aromatic protons, central methylene protons, protons adjacent to a functional group, methyl protons of tosyl groups, protons of an alkyl chain. |

| ¹³C NMR | δ 145.2, 135.8, 130.1, 128.5, 68.4, 60.1, 29.5, 21.7 | Aromatic carbons, carbon of the central methylene group, carbons of the functional group and alkyl chain, carbon of the tosyl methyl groups. |

| MS (ESI+) | m/z = [M+H]⁺ | Confirms the molecular weight of the functionalized derivative. |

Chromatographic Methods for Purity and Yield Assessment in this compound Syntheses (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating and quantifying the components of a reaction mixture, thereby allowing for the assessment of purity and the calculation of reaction yield. mdpi.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this context. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method for the separation, identification, and quantification of compounds in a mixture. chromatographyonline.com In the synthesis of this compound derivatives, reversed-phase HPLC is commonly employed. epa.gov

Purity Assessment: A sample of the crude reaction mixture or the purified product is injected into the HPLC system. The components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). google.com A detector, typically a UV-Vis detector, measures the absorbance of the eluting compounds. cdc.gov The resulting chromatogram will show a peak for each component, and the area of the peak corresponding to the desired this compound derivative relative to the total area of all peaks provides a measure of its purity. researchgate.net

Yield Calculation: By using a calibration curve generated from standards of known concentration, the amount of the desired product in a sample can be accurately determined. This information, combined with the theoretical maximum amount of product, allows for the calculation of the reaction yield.

The choice of mobile phase composition, flow rate, and column type can be optimized to achieve the best separation of the desired product from starting materials, byproducts, and other impurities. chromatographyonline.com

Typical HPLC Parameters for this compound Derivative Analysis:

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% TFA) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Radiochemical Quality Control Protocols for this compound-Derived Radiopharmaceuticals

For this compound derivatives intended for use as radiopharmaceuticals, stringent radiochemical quality control (QC) is mandatory to ensure the safety and efficacy of the final product. iaea.orgnih.gov These protocols are designed to determine the radiochemical purity, which is the proportion of the total radioactivity in the desired chemical form. unm.edumazums.ac.irradiologykey.com

The quality control of radiopharmaceuticals involves a series of tests to confirm their identity, purity, and strength. unm.edu Key QC procedures for this compound-derived radiopharmaceuticals include:

Radionuclidic Purity: This test confirms the identity of the radionuclide and quantifies any radionuclidic impurities. Gamma-ray spectrometry is a common method used for this purpose. radiologykey.com

Radiochemical Purity: This is a critical parameter that ensures the radioactivity is associated with the correct chemical entity. unm.edu The presence of radiochemical impurities can lead to altered biodistribution and unnecessary radiation dose to the patient. mazums.ac.irradiologykey.com Radio-HPLC and radio-thin-layer chromatography (radio-TLC) are the primary methods for determining radiochemical purity. tubitak.gov.tr

Radio-HPLC: This technique couples an HPLC system with a radioactivity detector. It allows for the separation of the desired radiolabeled this compound derivative from any radioactive impurities, such as unreacted radionuclide or radiolabeled byproducts. tubitak.gov.tr The resulting radiochromatogram provides a quantitative measure of radiochemical purity.

Radio-TLC: This is a simpler and faster method for assessing radiochemical purity. A spot of the radiopharmaceutical is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. The relative front (Rf) values of the desired compound and potential impurities are used to determine the radiochemical purity. unm.edu

Chemical Purity: This ensures that the levels of any non-radioactive chemical impurities are within acceptable limits. Standard analytical techniques like HPLC with UV detection are used for this purpose. tubitak.gov.tr

Example of Radiochemical Purity Specification for a this compound-Based Radiopharmaceutical:

| Quality Control Test | Method | Acceptance Criteria |

| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.9% |

| Radiochemical Purity | Radio-HPLC | ≥ 95% |

| Chemical Purity | HPLC-UV | Identity confirmed, impurities below specified limits |

| Sterility | Membrane Filtration | No microbial growth |

| Bacterial Endotoxins | LAL Test | < 175 EU/V |

The development and validation of these QC protocols are guided by regulatory bodies and pharmacopoeias to ensure the consistent quality and safety of radiopharmaceuticals. nih.gov

Applications of Ditosylmethane Derivatives in Biomedical Research and Beyond

Ditosylmethane-Based Radiotracers in Positron Emission Tomography (PET) Imaging

The primary and most well-documented application of this compound in biomedical research is its role as a precursor in the synthesis of PET radiotracers. PET is a non-invasive molecular imaging technique that utilizes radioactive tracers to visualize and quantify physiological processes in the body. cam.ac.uknumberanalytics.com this compound provides a reliable scaffold for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), a preferred isotope for PET due to its convenient half-life and low positron energy. acs.org

One of the earliest and most significant applications of this compound-derived radiotracers is in the imaging of prostate cancer. The tracer [¹⁸F]-fluorocholine ([¹⁸F]-FCH) is synthesized using this compound as a starting material. nih.govsnmjournals.orgpsu.eduauajournals.org The synthesis involves a nucleophilic fluorination of this compound with [¹⁸F]-fluoride, followed by the alkylation of dimethylethanolamine with the resulting [¹⁸F]-fluorotosylmethane intermediate. nih.govsnmjournals.org

[¹⁸F]-FCH serves as a marker for cell membrane proliferation, a hallmark of cancer cells. Choline (B1196258) is a vital component for the synthesis of phospholipids (B1166683) in the cell membrane, and its uptake is elevated in proliferating tumor cells. richtlijnendatabase.nl PET scans using [¹⁸F]-FCH have been instrumental in detecting recurrent prostate cancer, especially in patients with rising prostate-specific antigen (PSA) levels after primary treatment. nih.govmdpi.com Studies have shown a direct correlation between PSA levels at the time of imaging and the tumor detection rates with [¹⁸F]-FCH PET/CT. nih.gov While its sensitivity can be limited at very low PSA levels, it remains a valuable tool for localizing recurrent disease, thereby guiding subsequent therapeutic strategies. nih.govpsu.edu

Table 1: this compound Derivative in Oncological PET Imaging

| Radiotracer | Precursor | Application | Key Findings |

| [¹⁸F]-Fluorocholine ([¹⁸F]-FCH) | This compound | Detection and localization of recurrent prostate cancer | Higher uptake in biopsy-positive prostate sextants; detection rates correlate with PSA levels. nih.govauajournals.org |

The utility of this compound derivatives extends into the complex realm of neuroscience. A deuterated analogue, this compound-d₂, is used to synthesize the PET tracer [¹⁸F]FMPEP-d₂. snmjournals.orgthno.org This tracer is a potent and selective inverse agonist for the cannabinoid type-1 (CB₁) receptor, a key component of the endocannabinoid system (ECS). snmjournals.orgresearchgate.net The ECS is a widespread neuromodulatory system that regulates numerous physiological and cognitive processes and is implicated in a variety of neuropsychiatric and neurodegenerative disorders. thno.orgnih.gov

The radiosynthesis of [¹⁸F]FMPEP-d₂ is achieved through an automated one-pot reaction involving the [¹⁸F]-fluorination of this compound-d₂. snmjournals.orgthno.org PET imaging with [¹⁸F]FMPEP-d₂ allows for the in vivo quantification of CB₁ receptor availability in the brain. This has been applied in preclinical research to study the dysregulation of the ECS in mouse models of Alzheimer's disease (AD). snmjournals.orgthno.org These studies have revealed age- and sex-dependent changes in CB₁ receptor availability in the context of AD pathology, suggesting that targeting the ECS could be a viable therapeutic avenue and that tracers like [¹⁸F]FMPEP-d₂ are crucial for understanding the disease and developing new treatments. thno.org

Table 2: this compound Derivative in Neurological PET Imaging

| Radiotracer | Precursor | Target | Application Area | Key Findings |

| [¹⁸F]FMPEP-d₂ | This compound-d₂ | Cannabinoid Receptor 1 (CB₁) | Endocannabinoid System, Alzheimer's Disease | Enables in vivo quantification of CB₁ receptor density; used to study ECS changes in AD models. snmjournals.orgthno.org |

Exploration of this compound Derivatives in Medicinal Chemistry (excluding dosage/administration)

Outside of its established role in PET radiochemistry, the broader application of this compound as a central scaffold in medicinal chemistry is not extensively documented in current scientific literature. Its utility appears to be highly specialized. The chemical properties that make it an excellent precursor for [¹⁸F]-fluoromethylation—namely, the two tosylate groups acting as excellent leaving groups for nucleophilic substitution—define its primary function.

In essence, this compound serves as a "synthon" or a synthetic equivalent for the introduction of a fluoromethyl group. This is a critical function in the development of PET tracers, as the incorporation of fluorine-18 is the key step that renders the molecule radioactive for imaging. acs.org While medicinal chemistry broadly involves the design and synthesis of new therapeutic agents, the contribution of this compound derivatives is currently focused on creating diagnostic agents rather than therapeutic molecules themselves. openaccessjournals.com There is little evidence to suggest its widespread use as a linker or core structure in the development of other classes of drugs, such as enzyme inhibitors or receptor antagonists, beyond the specific context of PET ligand synthesis.

Future Directions in the Academic Research of this compound Chemistry

The future of this compound chemistry in academic research is likely to build upon its proven success as a precursor for PET radiotracers. Several potential avenues for future investigation exist.

One promising direction is the design and synthesis of novel this compound-based precursors. By modifying the core structure or the tosyl groups, chemists could develop new synthons for creating a wider array of [¹⁸F]-labeled PET ligands. This could expand the range of biological targets that can be imaged, moving beyond choline metabolism and CB₁ receptors to other enzymes, transporters, or receptors implicated in various diseases. cam.ac.uk

Furthermore, research could focus on optimizing the synthesis protocols that utilize this compound and its analogues. Improving the efficiency, yield, and automation of the radiosynthesis process is a constant goal in radiopharmaceutical chemistry, as it can lead to more widespread and cost-effective availability of PET tracers for both clinical use and research. researchgate.net

Finally, while its current application is narrow, the fundamental reactivity of this compound could be explored in other areas of synthetic chemistry. Its ability to act as a methylene-bis-electrophile could potentially be harnessed in the synthesis of other complex molecules or heterocyclic systems that are of interest in medicinal chemistry. This would require a shift from its specialized use in radiochemistry to a more fundamental exploration of its synthetic potential.

常见问题

Q. What are the optimal laboratory synthesis conditions for Ditosylmethane, and what safety precautions are critical during synthesis?

- Methodological Answer : The synthesis of this compound typically involves sulfonation of methane derivatives under controlled acidic conditions. Key parameters include temperature (maintained at 60–80°C to avoid side reactions), stoichiometric ratios of tosyl chloride to methane precursors, and inert atmospheric conditions to prevent oxidation. Safety measures include:

- Use of fume hoods and explosion-proof equipment to manage volatile intermediates .

- Avoidance of dust formation via wet handling or solvent-assisted reactions .

- Storage in sealed, non-reactive containers away from oxidizers .

Note: Validate purity via GC-MS or NMR post-synthesis.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- GC-MS : Ideal for detecting volatile impurities (e.g., residual solvents) with detection limits ≤0.1% .

- NMR (¹H/¹³C) : Assign peaks to verify sulfonyl group integration and methane backbone symmetry. Compare spectra with computational models (e.g., DFT) .

- XRD : Resolve crystalline structure discrepancies, particularly if polymorphism is suspected .

- Elemental Analysis : Confirm empirical formula alignment (e.g., C: 42.1%, S: 28.9%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s thermodynamic properties reported across studies?

- Methodological Answer : Discrepancies in properties like enthalpy of formation or phase transitions often arise from experimental conditions (e.g., impurity levels, calibration errors). To address this:

Reproduce Key Studies : Replicate experiments under standardized conditions (e.g., NIST-recommended protocols) .

DFT/Molecular Dynamics : Model gas-phase and condensed-phase behavior using software like Gaussian or VASP. Cross-validate with experimental data (e.g., DSC for phase changes) .

Meta-Analysis : Systematically compare literature data using tools like Cochrane Review methods to identify bias or outliers .

Q. What experimental design principles ensure reproducibility in this compound’s reactivity studies with nucleophiles?

- Methodological Answer :

- Controls : Include known nucleophiles (e.g., amines, thiols) as positive/negative controls.

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH and solvent polarity .

- Statistical Validation : Apply ANOVA to triplicate datasets; report confidence intervals (95% CI) .

- Data Transparency : Publish raw chromatograms and spectral files in open repositories (e.g., Zenodo) .

Q. How can researchers mitigate environmental risks when scaling up this compound reactions?

- Methodological Answer :

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with carbonate buffers before disposal .

- Containment Protocols : Use double-walled reactors and secondary containment trays to prevent drain contamination .

- Lifecycle Assessment (LCA) : Model solvent recovery efficiency and energy usage using software like SimaPro .

Data Management & Reporting

Q. What strategies should be employed to manage conflicting spectral data for this compound in published literature?

- Methodological Answer :

- Database Cross-Referencing : Compare CAS registry data (e.g., NIST Chemistry WebBook) with experimental results .

- Peer Review Collaboration : Share raw data via platforms like Figshare for community validation .

- Error Analysis : Quantify instrument-specific biases (e.g., NMR magnet strength, GC column type) .

Q. How should researchers structure a manuscript to highlight this compound’s novel applications without overinterpreting data?

- Methodological Answer :

- Results/Discussion Separation : Clearly distinguish observed data (e.g., reaction yields) from hypotheses (e.g., mechanistic pathways) .

- Visualization : Use color-coded schemes for reaction pathways but limit chemical structures to 2–3 in graphical abstracts .

- Citation Ethics : Avoid "name-dropping"; cite only directly relevant studies .

Ethical & Safety Considerations

Q. What ethical guidelines apply to this compound research involving hazardous intermediates?

- Methodological Answer :

- Institutional Review : Submit protocols to safety committees for hazard assessment (e.g., fume hood adequacy, waste disposal plans) .

- Training : Mandate OSHA-certified handling courses for lab personnel .

- Transparency : Disclose near-miss incidents in publications to improve community safety practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。